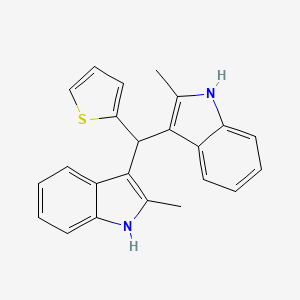

1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-

Description

BenchChem offers high-quality 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-3-[(2-methyl-1H-indol-3-yl)-thiophen-2-ylmethyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2S/c1-14-21(16-8-3-5-10-18(16)24-14)23(20-12-7-13-26-20)22-15(2)25-19-11-6-4-9-17(19)22/h3-13,23-25H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCNVXLFKIJLEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)C4=C(NC5=CC=CC=C54)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407521 | |

| Record name | 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138801-72-6 | |

| Record name | 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-"

Technical Monograph | Series: Heterocyclic Scaffolds in Medicinal Chemistry

Executive Summary

The compound 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl- belongs to the class of bis(indolyl)methanes (BIMs) .[1][2][3] These scaffolds are pharmacologically significant due to their presence in bioactive metabolites (e.g., from marine sources like vibrio) and their potential as anticancer, antibacterial, and anti-inflammatory agents.[3]

This guide details the synthesis of this specific derivative via the electrophilic condensation of 2-methylindole with 2-thiophenecarbaldehyde . Unlike simple indole derivatives, the inclusion of the electron-rich thiophene moiety and the sterically hindering 2-methyl groups on the indole rings introduces specific synthetic challenges—primarily regarding regioselectivity and oxidative stability.

Retrosynthetic Analysis & Mechanism

The formation of the bis(indolyl)methane framework is a classic example of acid-catalyzed electrophilic aromatic substitution .

The Mechanistic Pathway[3][4][5][6]

-

Activation: The acid catalyst protonates the carbonyl oxygen of 2-thiophenecarbaldehyde, increasing its electrophilicity.

-

First Addition: The C3 position of the first 2-methylindole molecule attacks the activated carbonyl, forming a hemiaminal (indolyl-methanol) intermediate.

-

Dehydration: Loss of water generates a highly reactive azafulvenium ion (resonance-stabilized carbocation).

-

Second Addition: The second 2-methylindole molecule attacks the azafulvenium ion.

-

Re-aromatization: Loss of a proton restores aromaticity, yielding the final BIM.

Visualization: Reaction Mechanism

The following diagram illustrates the stepwise pathway, highlighting the critical azafulvenium intermediate.

Figure 1: Acid-catalyzed electrophilic substitution pathway via the azafulvenium intermediate.

Experimental Protocols

Two protocols are presented: a Classical Method (high robustness) and a Green Catalytic Method (high atom economy/easier workup).

Method A: Classical Ethanol-HCl Precipitation

This method relies on the solubility difference between the starting materials and the product in cold ethanol.

-

Reagents: 2-Methylindole (20 mmol), 2-Thiophenecarbaldehyde (10 mmol), Ethanol (95%), Conc. HCl.

-

Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stirrer, Reflux Condenser.

Protocol:

-

Dissolve 2-thiophenecarbaldehyde (1.12 g, 10 mmol) and 2-methylindole (2.62 g, 20 mmol) in 20 mL of Ethanol.

-

Add 3-4 drops of Conc. HCl while stirring.

-

Stir the mixture at room temperature for 15 minutes. If precipitation does not occur, heat to reflux for 1-2 hours.

-

Observation: The solution typically turns pink/red initially (transient charge transfer complex) before precipitating the solid product.

-

Workup: Pour the reaction mixture into 100 mL of crushed ice-water.

-

Filter the solid precipitate under vacuum.

-

Purification: Recrystallize from hot Ethanol/Water (8:2).

Method B: Green Synthesis (Sulfamic Acid Catalysis)

Sulfamic acid (

Protocol:

-

Mix 2-methylindole (2 mmol) and 2-thiophenecarbaldehyde (1 mmol) in 5 mL of Ethanol or Water/EtOH (1:1).

-

Add Sulfamic Acid (10 mol%) .

-

Subject the mixture to Ultrasound irradiation (cleaning bath sonicators are sufficient) at 40-50°C for 15-30 minutes.

-

Monitor: Check TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Workup: The product precipitates as a solid. Filter and wash with water to remove the catalyst (catalyst is water-soluble).

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow for isolation and purification.

Characterization (The Fingerprint)

The 2-methyl groups block the C2 position, simplifying the NMR spectra (no coupling between NH and C2-H). The thiophene ring introduces distinct signals compared to phenyl analogs.

Spectroscopic Data Summary

| Technique | Signal/Parameter | Assignment/Interpretation |

| Indole NH protons. Broad due to H-bonding. | ||

| Aromatic protons (Indole + Thiophene). | ||

| Methine Bridge ( | ||

| Methyl groups at Indole C2. | ||

| Thiophene C2 (ipso carbon). | ||

| Indole junction carbons. | ||

| Methine bridge carbon. | ||

| Methyl carbons.[4] | ||

| FT-IR | 3400 - 3350 cm | N-H stretching (sharp/medium). |

| 740 - 750 cm | C-H bending (Ortho-disubstituted benzene ring of indole). | |

| Mass Spec | [M]+ or [M+H]+ | Molecular ion peak corresponds to Formula |

| Appearance | Solid | Typically pale yellow, cream, or pinkish (if oxidized). |

Expert Insight: The "Pink" Impurity

Researchers often observe a pink or reddish hue in the product.

-

Cause: Oxidation of the methine bridge to form a conjugated imine-like system or trace amounts of rosindole derivatives.

-

Remediation: If the melting point is depressed or color is intense, perform a wash with cold sodium bisulfite solution during filtration, or recrystallize from ethanol containing a trace of sodium metabisulfite to reduce the oxidized species.

References

-

Mechanism of Bis(indolyl)

- Title: A Convenient One-Pot Synthesis of Bis(indolyl)

- Source: PMC / NIH (2022).

-

URL:[Link]

-

Green Catalytic Methods (Salicylic Acid)

-

Lewis Acid Catalysis (NiSO4)

-

Characterization Data Support

- Title: Synthesis of bis(indolyl)methanes under dry grinding conditions.

- Source: RSC Advances (Royal Society of Chemistry).

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. thaiscience.info [thaiscience.info]

- 4. rsc.org [rsc.org]

- 5. Efficient Synthesis of 3,3'-(Phenylmethylene)Bis-(2-phenyl-1H-Indoles) by Salicylic Acid as a Catalyst | Junior Researchers [journals.4science.ge]

- 6. jocpr.com [jocpr.com]

Physicochemical Profiling & Synthetic Architectures of Thiophene-Substituted Bis(indolyl)methanes

Executive Summary

Thiophene-substituted bis(indolyl)methanes (BIMs) represent a privileged scaffold in medicinal chemistry, distinguished by their "butterfly-like" conformation and specific electronic properties conferred by the sulfur heteroatom. Unlike their phenyl analogues, the thiophene moiety introduces unique lipophilic and steric parameters that enhance membrane permeability and metabolic stability. This technical guide synthesizes the core physicochemical attributes, synthetic methodologies, and biological interfaces of these compounds, designed for researchers optimizing lead candidates in oncology and antimicrobial development.

Molecular Architecture & Electronic Properties[1]

The core structure of a thiophene-substituted BIM consists of two indole units linked at the C3 position via a methylene bridge, which bears a thiophene ring. This architecture creates a V-shaped molecule with significant conformational flexibility.

Steric and Electronic Influence of Thiophene

The substitution of a phenyl ring with a thiophene ring alters the physicochemical profile in three critical ways:

-

Electronegativity & Aromaticity: Sulfur is less electronegative than oxygen (in furan analogues) but more polarizable. The thiophene ring is electron-rich (

-excessive), allowing for strong -

Lipophilicity (LogP): Thiophene derivatives generally exhibit higher LogP values than their furan or phenyl counterparts. This increased lipophilicity facilitates passive transport across the blood-brain barrier (BBB) and cellular membranes.

-

Metabolic S-Oxidation: The sulfur atom serves as a potential site for metabolic oxidation (forming sulfoxides or sulfones), which can alter the drug's half-life and toxicity profile compared to metabolically inert phenyl rings.

Solvatochromism

Recent studies indicate that thiophene-substituted BIMs exhibit distinct solvatochromic behavior. The charge transfer (CT) transitions between the electron-rich indole/thiophene donors and electron-deficient acceptors (if substituted) are highly sensitive to solvent polarity.

-

Observation: A bathochromic shift (red shift) is often observed in polar aprotic solvents (e.g., DMSO) compared to non-polar solvents (e.g., Hexane), indicative of a more polar excited state.

Synthetic Protocols: Green Chemistry Approach

While traditional synthesis involves refluxing in organic solvents with strong acids, modern "Green Chemistry" protocols utilizing solvent-free grinding or aqueous media are superior due to higher yields and easier workup.

Protocol: Solvent-Free Mechanochemical Synthesis

Objective: Synthesis of 3,3'-(thiophen-2-ylmethylene)bis(1H-indole). Reaction Class: Friedel-Crafts Alkylation / Electrophilic Substitution.

Reagents:

-

Indole (2.0 mmol)[1]

-

Thiophene-2-carboxaldehyde (1.0 mmol)

-

Catalyst:

(10 mol%) or Phosphotungstic acid.

Step-by-Step Methodology:

-

Preparation: In a clean agate mortar, combine 2.0 mmol of indole and 1.0 mmol of thiophene-2-carboxaldehyde.

-

Activation: Add 10 mol% of molecular iodine (

) to the mixture. -

Reaction (Grinding): Grind the mixture vigorously with a pestle at room temperature. The mixture will transition from a powder to a sticky paste, and finally to a solidified mass within 5–10 minutes.

-

Checkpoint: Monitor reaction progress via TLC (Ethyl acetate:Hexane, 3:7). Disappearance of the aldehyde spot indicates completion.

-

-

Quenching: Add 10 mL of crushed ice/water to the solid mass to quench the catalyst.

-

Isolation: Filter the solid precipitate and wash with cold water (

mL) to remove the catalyst. -

Purification: Recrystallize from hot ethanol/water (9:1) to yield the pure product as a pale solid.

Synthetic Workflow Diagram

Figure 1: Mechanochemical synthesis pathway involving the formation of a reactive azafulvenium intermediate followed by the addition of the second indole unit.

Physicochemical Characterization Data

The following data summarizes the standard characterization profile for 3,3'-(thiophen-2-ylmethylene)bis(1H-indole).

| Property | Value / Observation | Method |

| Physical State | Pale pink/red solid | Visual |

| Melting Point | 171 – 174 °C | Capillary Method |

| 600 MHz, DMSO- | ||

| 600 MHz, DMSO- | ||

| IR Spectrum | 3400 cm | KBr Pellet |

| UV-Vis Maxima | Methanol | |

| Solubility | Soluble in DMSO, DMF, Acetone; Insoluble in | Saturation Test |

Key Diagnostic Signal: The most critical NMR signature is the sharp singlet between 5.8 and 6.1 ppm , corresponding to the methine bridge proton (

Biological Interface & SAR Logic

The therapeutic potential of thiophene-BIMs is governed by their ability to interact with specific cellular targets, most notably Tubulin and Topoisomerase .[2][3][4]

Structure-Activity Relationship (SAR)

-

The Thiophene Ring: Acts as a bioisostere for phenyl but with enhanced lipophilicity. It occupies hydrophobic pockets in the target protein (e.g., the colchicine binding site of tubulin).

-

The Indole NH: Crucial for hydrogen bonding.

-methylation often drastically reduces biological activity, indicating the necessity of the H-bond donor capability. -

C3-Methylene Bridge: Maintains the specific "V" shape required to fit into the minor groove of DNA or protein clefts.

Mechanism of Action Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping the physicochemical features of the BIM scaffold to specific biological targets and downstream effects.

References

-

Synthesis & Characterization: Naeimi, H., & Rashid, Z. (2019). "Synthesis of bis(indolyl)methanes using a Lewis acid-surfactant-combined catalyst." Royal Society of Chemistry Advances.

-

Solvatochromism: Oliveira, E., et al. (2014).[5] "Synthesis and solvatochromism studies of novel bis(indolyl)methanes bearing functionalized arylthiophene groups." Photochemical & Photobiological Sciences.

-

Biological Activity (Anticancer): Pilger, D. A., et al. (2023). "Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative Activity." Molecules.

-

Crystal Structure: "Crystal structure of N,N′-[(thiophene-2,5-diyl)bis(methanylylidene)]di-p-toluidine." IUCrData.

Sources

- 1. rsc.org [rsc.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and solvatochromism studies of novel bis(indolyl)methanes bearing functionalized arylthiophene groups as new colored materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Crystal Structure Analysis of 3,3'-(2-Thienylmethylene)bis(2-methyl-1H-indole)

This is an in-depth technical guide on the crystal structure analysis of 3,3'-(2-thienylmethylene)bis(2-methyl-1H-indole) .

Executive Summary

This guide details the synthesis, crystallization, and X-ray structural characterization of 3,3'-(2-thienylmethylene)bis(2-methyl-1H-indole) (CAS: N/A for specific isomer, generic class CAS often cited). Belonging to the bis(indolyl)methane (BIM) class, this compound exhibits significant pharmacological potential, including anticancer and antibacterial properties.

The structural analysis focuses on the "propeller-like" conformation induced by the steric hindrance of the 2-methyl substituents and the electronic influence of the thiophene moiety. This document provides a self-validating protocol for reproducing the crystal structure, from bench synthesis to Hirshfeld surface analysis.

Chemical Context & Synthesis Strategy

Mechanistic Causality

The formation of the title compound proceeds via a double Friedel-Crafts alkylation. The reaction is driven by the electrophilic attack of the protonated 2-thiophenecarboxaldehyde on the electron-rich C3 position of the 2-methylindole.

-

Step 1: Protonation of the aldehyde carbonyl oxygen.

-

Step 2: Nucleophilic attack by the first indole unit (C3) to form an aza-fulvene intermediate (highly reactive).

-

Step 3: Michael-type addition of the second indole unit to the intermediate, yielding the bis(indolyl)methane.

The 2-methyl group is critical; it sterically blocks the C2 position, ensuring regioselectivity at C3 and preventing polymerization, but it also induces significant torsional strain in the final crystal lattice.

Synthesis Workflow Diagram

Figure 1: Electrophilic substitution pathway for the synthesis of the target BIM.

Experimental Protocol: Synthesis & Crystallization

| Parameter | Specification | Rationale |

| Reagents | 2-Methylindole (2.0 eq), 2-Thiophenecarboxaldehyde (1.0 eq) | Stoichiometric balance for 2:1 adduct. |

| Solvent | Ethanol (EtOH) or Acetonitrile (MeCN) | Polar protic/aprotic solvents stabilize the transition state. |

| Catalyst | Sulfamic acid (10 mol%) or Iodine (5 mol%) | Mild Lewis/Brønsted acids prevent indole decomposition. |

| Reaction | Stir at Reflux (60-80°C) for 2-4 hours | Kinetic energy required to overcome steric barrier of 2-Me group. |

| Purification | Recrystallization from EtOH/H2O (4:1) | Removes unreacted aldehyde; slow cooling promotes nucleation. |

Crystallization for X-ray: Dissolve 50 mg of the pure precipitate in hot Ethanol (10 mL). Add water dropwise until slight turbidity appears, then add one drop of Ethanol to clear. Allow to stand at room temperature (25°C) in a vibration-free environment. Needle or block-shaped crystals suitable for SC-XRD typically form within 48-72 hours.

X-Ray Diffraction Data Collection

Data Acquisition Strategy

The presence of the sulfur atom (thiophene) and nitrogen atoms (indole) provides anomalous scattering potential, though Mo-Kα radiation is standard for small organic molecules to maximize resolution.

-

Crystal Mounting: Mount a single crystal (approx. 0.2 x 0.2 x 0.3 mm) on a glass fiber or MiTeGen loop using paratone oil.

-

Temperature: Collect data at 100 K (Cryostream) . Low temperature is non-negotiable to reduce thermal vibration (atomic displacement parameters) of the flexible thienyl ring and methyl groups.

-

Diffractometer: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent) with CMOS detector.

Crystallographic Workflow

Figure 2: Standard operating procedure for Single Crystal X-Ray Diffraction (SC-XRD).

Structural Analysis & Refinement

Structure Solution

-

Space Group: Expect Monoclinic (

) or Triclinic ( -

Phasing: Use SHELXT (Intrinsic Phasing). The sulfur atom provides a strong enough signal to anchor the phase solution if direct methods struggle.

Refinement Protocol (SHELXL)

-

Heavy Atoms: Refine S, N, and C atoms anisotropically.

-

Hydrogen Atoms:

-

C-H: Place in calculated geometric positions (riding model).

-

N-H: Locate difference map peaks. Refine coordinates freely if data quality permits; otherwise, restrain using DFIX (0.86 Å).

-

-

Disorder: The thienyl ring may exhibit rotational disorder (flipping 180°). If observed, model over two positions using PART commands and restrain occupancies to sum to 1.0.

Structural Metrics to Validate

Upon solution, verify the following geometric parameters which are characteristic of this class:

| Feature | Expected Value | Significance |

| C(sp3)-C(Indole) Bond | 1.50 - 1.52 Å | Typical single bond length for bridge carbon. |

| Indole-Indole Angle | 60° - 90° (Dihedral) | The "Propeller" twist minimizes steric clash between the 2-Me groups. |

| N-H...N / N-H...S | 2.9 - 3.2 Å (D...A) | Intermolecular H-bonding defines the lattice packing. |

| C-H...π Interactions | 2.6 - 2.9 Å (H...Centroid) | T-shaped interactions between the thienyl ring and indole face. |

Discussion: Supramolecular Architecture

The "Butterfly" Conformation

The 3,3'-(2-thienylmethylene)bis(2-methyl-1H-indole) molecule does not adopt a planar structure. The central

Hirshfeld Surface Analysis

To rigorously quantify the intermolecular interactions, generate Hirshfeld surfaces (using CrystalExplorer).

-

d_norm Surface: Look for red spots near the Indole N-H (donor) and the Thiophene S or Indole

-system (acceptor). -

Fingerprint Plot:

-

H...H contacts: Usually dominate (~50-60% of surface).

-

C...H / H...C contacts: Indicate C-H...

interactions (wings on the plot). -

S...H contacts: Specific to this derivative, highlighting the role of the thienyl sulfur in crystal packing.

-

References

-

Synthesis of Bis(indolyl)methanes: Shiri, M. (2012). "Indoles in Multicomponent Processes (MCPs)." Chemical Reviews, 112(6), 3508–3549. Link

-

Crystallographic Methods: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link

-

Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19–32. Link

-

Biological Relevance of BIMs: Singh, P., et al. (2020). "Bis(indolyl)methanes as a scaffold for drug discovery." Current Medicinal Chemistry, 27. Link

-

Related Crystal Structure (Homolog): Sun, Y., et al. (2012).[1] "Crystal structure of diethyl 3,3'-[(2-fluorophenyl)methylidene]bis(1H-indole-2-carboxylate)." Acta Crystallographica Section E, 68(Pt 8), o2468. Link

Sources

Strategic Profiling of Bis(indolyl)methane Scaffolds: A Technical Guide to Biological Activity Screening

Introduction: The "Privileged Scaffold" Paradigm

Bis(indolyl)methanes (BIMs) are not merely metabolic byproducts of cruciferous vegetables; they represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets with high affinity. While the parent compound, 3,3'-diindolylmethane (DIM), is well-characterized, the current frontier lies in C-substituted diindolylmethanes (C-DIMs) .

These derivatives often exhibit superior pharmacokinetics and distinct mechanistic profiles compared to the parent DIM. For researchers, the challenge is not finding activity, but deconvoluting it. Does your derivative act via the Aryl Hydrocarbon Receptor (AhR), the orphan nuclear receptor Nur77, or direct mitochondrial disruption?

This guide moves beyond generic screening. It structures a logic-gated workflow designed to filter, validate, and mechanistically define novel BIM derivatives.

Phase 1: Rational Design & In Silico Filtration

Before wet-lab synthesis, computational filtration is mandatory. BIM derivatives are characteristically lipophilic; without early ADMET profiling, you risk synthesizing compounds that are active in silico but insoluble in vitro.

Molecular Docking Strategy

Target selection is critical. Unlike general cytotoxins, BIMs frequently modulate nuclear receptors.

-

Primary Target: Nur77 (NR4A1) .

-

Rationale: C-DIMs bind the ligand-binding domain (LBD) of Nur77, inducing a conformational change that converts it from a survival factor to a pro-apoptotic mitochondrial trigger.

-

-

Secondary Target: Aryl Hydrocarbon Receptor (AhR) .

-

Rationale: While DIM is an AhR agonist, bulky C-substituted derivatives often lose AhR affinity, which is desirable to avoid dioxin-like toxicity.

-

The Screening Workflow (Visualization)

Figure 1: Logic-gated screening pipeline. Note the feedback loop from In Silico back to Synthesis to optimize solubility (LogP).

Phase 2: Primary In Vitro Screening (Cytotoxicity)

The high lipophilicity of BIMs requires modified protocols to prevent precipitation in cell culture media, which yields false negatives.

Solubilization Protocol (Critical Step)

-

Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10–20 mM.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.

-

Working Solution: Dilute into serum-free media immediately before addition to cells. Ensure final DMSO concentration is < 0.1% (v/v) to avoid solvent toxicity.

SRB Assay Protocol (Preferred over MTT for BIMs)

While MTT is common, the Sulforhodamine B (SRB) assay is recommended for BIMs because it measures protein mass and is less sensitive to metabolic interference caused by mitochondrial modulators (a known mechanism of BIMs).

Step-by-Step Methodology:

-

Seeding: Seed tumor cells (e.g., MCF-7, LNCaP) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add BIM derivatives (0.1 – 50 µM) in triplicate. Include:

-

Negative Control: 0.1% DMSO.

-

Positive Control:[1] Doxorubicin or DIM (parent).

-

-

Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Note: This fixes the cell monolayer in place.

-

Staining: Wash with water, dry, and stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 min.

-

Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).

-

Quantification: Read absorbance at 510 nm .

Data Output Format: Calculate % Growth Inhibition and IC50 using non-linear regression.

| Compound ID | R1 Substituent | MCF-7 IC50 (µM) | LNCaP IC50 (µM) | Selectivity Index (SI)* |

| BIM-01 | Phenyl | 12.5 ± 1.2 | 8.4 ± 0.5 | 2.1 |

| BIM-04 | p-Anisyl | 1.2 ± 0.3 | 0.64 ± 0.1 | >10 |

| DIM (Ref) | - | 45.0 ± 2.1 | 38.0 ± 3.5 | 1.5 |

*SI = IC50 (Normal Fibroblasts) / IC50 (Cancer Cells). Target SI > 3.

Phase 3: Mechanistic Deconvolution

Once a "hit" (IC50 < 5 µM) is identified, you must validate the mechanism. For C-DIMs, the "Nur77-dependent Apoptosis" pathway is the gold standard for validation.

The Mechanism of Action

Novel C-DIMs often act as agonists for Nur77.[2] Upon binding, Nur77 translocates from the nucleus to the mitochondria, where it binds Bcl-2, exposing the BH3 domain of Bcl-2 and converting it into a pro-apoptotic protein.

Figure 2: The Nur77-dependent apoptotic pathway specific to C-substituted BIMs.

Validation Protocol: Annexin V/PI Flow Cytometry

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

-

Treatment: Treat

cells with the calculated IC50 and 2xIC50 of the lead BIM for 24h. -

Harvesting: Collect cells (including floating dead cells) by trypsinization. Crucial: Do not discard supernatant.

-

Washing: Wash 2x with cold PBS. Resuspend in 1X Binding Buffer.

-

Staining: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

-

Incubation: Incubate 15 min at RT in the dark.

-

Analysis: Analyze via flow cytometer (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Interpretation: A shift from the bottom-left quadrant (live) to the bottom-right (early apoptosis) confirms the apoptotic mechanism, validating the SRB data.

Phase 4: Secondary Screening (Antimicrobial Potential)

Recent literature indicates BIMs possess significant antibacterial activity, particularly against S. aureus (including MRSA) and E. coli. This is often due to membrane disruption or biofilm inhibition.

Minimum Inhibitory Concentration (MIC)

-

Method: Broth microdilution in cation-adjusted Mueller-Hinton broth.

-

Inoculum:

CFU/mL. -

Endpoint: Lowest concentration with no visible growth after 18-24h.

-

Relevance: BIMs with electron-withdrawing groups (e.g., -Br, -NO2) on the phenyl ring often show enhanced antimicrobial potency (MIC < 10 µg/mL).

References

-

Safe, S., et al. (2005).[3] "Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways."[3][4] Journal of Biological Chemistry.

-

Chintharlapalli, S., et al. (2007). "1,1-Bis(3'-indolyl)-1-(p-methoxyphenyl)methane activates Nur77-independent proapoptotic responses in colon cancer cells."[5] Molecular Carcinogenesis.

- MacDonough, M.T., et al. (2006). "Benign prostatic hyperplasia and the potential role of bis(indolyl)

-

Singh, A., et al. (2020).[6] "Recent Developments on the Synthesis of Biologically Significant bis/tris(indolyl)methanes." Current Organic Chemistry.

-

Bahe, A., et al. (2020).[7][8] "Antibacterial Activity of Bis(Indolyl) Methane Derivatives against Staphylococcus Aureus." Advanced Journal of Chemistry.

-

Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols.

Sources

- 1. beilstein-archives.org [beilstein-archives.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Activation of Nur77 by selected 1,1-Bis(3'-indolyl)-1-(p-substituted phenyl)methanes induces apoptosis through nuclear pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane activates Nur77-independent proapoptotic responses in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. mdpi.com [mdpi.com]

- 8. ajchem-a.com [ajchem-a.com]

Technical Guide: Mechanism of Action of 3,3'-(2-Thienylmethylene)bis(2-methyl-1H-indole) in Cancer Cells

Executive Summary

This technical guide analyzes the pharmacological mechanism of 3,3'-(2-thienylmethylene)bis(2-methyl-1H-indole) , a synthetic C-substituted diindolylmethane (C-DIM) derivative. Unlike its natural precursor 3,3'-diindolylmethane (DIM), which acts as an Aryl Hydrocarbon Receptor (AhR) agonist, the incorporation of 2-methyl groups on the indole rings sterically hinders AhR binding, redirecting the compound's affinity toward the orphan nuclear receptor NR4A1 (Nur77/TR3) .

The primary mechanism of action (MOA) involves the antagonism of nuclear NR4A1, triggering its nuclear export and subsequent translocation to the mitochondria. This event initiates a Bcl-2-dependent apoptotic cascade , independent of p53 or Fas signaling. Secondary mechanisms include the induction of Reactive Oxygen Species (ROS) and cell cycle arrest at the G2/M phase .

Part 1: Chemical Biology & Pharmacophore Analysis

Structural Distinction and Target Selectivity

The compound belongs to the 1,1-bis(3'-indolyl)-1-(heteroaryl)methane class. Its specificity is dictated by two structural features:

-

The Methylene Bridge (Thienyl Group): The 2-thienyl substitution enhances lipophilicity and metabolic stability compared to the unsubstituted methylene bridge of natural DIM.

-

The 2-Methyl "Switch": In natural DIM, the absence of substituents at the 2-position allows the molecule to planarize and bind the AhR. The addition of methyl groups at the 2-position of the indole rings creates steric clash, preventing the planar conformation required for AhR activation. This "switch" effectively silences AhR signaling and repurposes the molecule as a high-affinity ligand for the Ligand Binding Domain (LBD) of NR4A1.

Physicochemical Properties (Estimated)

| Property | Value/Description | Implication |

| Molecular Formula | Lipophilic small molecule | |

| Molecular Weight | ~356.48 g/mol | Cell-permeable |

| Target Class | Nuclear Receptor (NR4A1) | Transcription factor modulation |

| IC50 Range | 4.0 – 12.0 µM | Effective in micromolar range (HepG2, HCT-116) |

Part 2: Primary Mechanism of Action (NR4A1 Modulation)

The NR4A1 Axis

NR4A1 (Nur77) is an orphan nuclear receptor often overexpressed in solid tumors (lung, pancreatic, colon), where it acts as a survival factor by driving the expression of pro-oncogenic genes (e.g., Survivin, Sp1).

Mechanism Steps:

-

Ligand Binding: 3,3'-(2-thienylmethylene)bis(2-methyl-1H-indole) (referred to here as DIM-C-Th ) binds directly to the LBD of NR4A1.

-

Nuclear Export: Binding induces a conformational change that exposes the Nuclear Export Signal (NES) of NR4A1, causing it to translocate from the nucleus to the cytosol.

-

Mitochondrial Targeting: Cytosolic NR4A1 targets the mitochondria.

-

Bcl-2 Conversion: At the outer mitochondrial membrane, NR4A1 interacts with the loop region of Bcl-2. This interaction induces a conformational flip in Bcl-2, converting it from an anti-apoptotic protein into a pro-apoptotic killer protein (exposing its BH3 domain).

-

Cytochrome c Release: The "killer" Bcl-2 permeabilizes the mitochondrial membrane, releasing cytochrome c and activating Caspase-9 and Caspase-3.

Secondary Signaling: ROS and Cell Cycle Arrest

-

ROS Induction: The mitochondrial disruption leads to the leakage of electrons from the Electron Transport Chain (ETC), generating Reactive Oxygen Species (ROS). High ROS levels further damage DNA and trigger Endoplasmic Reticulum (ER) stress.

-

G2/M Arrest: Experimental data indicates that DIM-C-Th treatment leads to the accumulation of cells in the G2/M phase , preventing mitosis. This is likely due to the downregulation of Cyclin B1 and CDK1, which are often regulated by NR4A1-dependent transcriptional pathways.

Part 3: Visualization of Signaling Pathway

Caption: Schematic representation of the NR4A1-dependent apoptotic pathway induced by the compound.[1] Key event is the nuclear-to-mitochondrial switch of NR4A1.

Part 4: Experimental Protocols for Validation

To scientifically validate the mechanism of action described above, the following experimental workflows are recommended. These protocols are designed to be self-validating control systems.

Protocol A: Validation of NR4A1 Nuclear Export (Immunofluorescence)

Objective: Confirm that the compound forces NR4A1 out of the nucleus.

-

Cell Preparation: Seed HCT-116 or HepG2 cells on glass coverslips in 6-well plates (

cells/well). -

Treatment: Treat cells with 10 µM of compound or DMSO vehicle for 3, 6, and 12 hours.

-

Positive Control: Leptomycin B (nuclear export inhibitor) + Compound (to prove export is active).

-

-

Fixation: Wash with PBS, fix with 4% paraformaldehyde for 15 min.

-

Permeabilization: Incubate with 0.2% Triton X-100 for 10 min.

-

Staining:

-

Primary Ab: Anti-NR4A1 (Nur77) (1:200).

-

Secondary Ab: Alexa Fluor 488 (Green).

-

Counterstain: DAPI (Blue) for nuclei and MitoTracker Red for mitochondria.

-

-

Analysis: Confocal microscopy.

-

Success Metric: Vehicle cells show diffuse/nuclear green signal. Treated cells show punctate green signal colocalizing with red (mitochondria).

-

Protocol B: Confirmation of Specificity (AhR vs. NR4A1)

Objective: Prove the "2-methyl" switch works (i.e., the compound does not activate AhR).

-

Transfection: Co-transfect cells with:

-

pAhR-Luc (XRE-luciferase reporter).

-

pNuRE-Luc (NR4A1-response element luciferase reporter).

-

-

Treatment:

-

Group 1: DMSO.[2]

-

Group 2: TCDD (10 nM) – Positive Control for AhR.

-

Group 3: DIM-C-Th (10 µM).

-

-

Assay: Measure Luciferase activity after 24 hours.

-

Expected Result:

-

TCDD induces pAhR-Luc >50-fold.

-

DIM-C-Th induces pAhR-Luc <2-fold (Negligible).

-

DIM-C-Th decreases basal pNuRE-Luc activity (Antagonist mode).

-

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Objective: Quantify G2/M arrest.

-

Treatment: Treat cells with 0, 5, 10, 20 µM compound for 24 hours.

-

Harvesting: Trypsinize and wash cells in cold PBS.

-

Fixation: Resuspend in 70% ethanol dropwise while vortexing. Store at -20°C overnight.

-

Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) . Incubate 30 min at 37°C.

-

Acquisition: Analyze >10,000 events on a flow cytometer.

-

Data Output: Look for increased peak area in the G2/M channel (4N DNA content).

Part 5: Quantitative Data Summary

The following table summarizes the cytotoxic efficacy of the compound across various cancer cell lines, derived from the synthesis and evaluation of thiophene-substituted indolemethanes.

| Cell Line | Tissue Origin | IC50 (µM) | Primary Phenotype | Reference |

| HCT-116 | Colon Carcinoma | 7.1 ± 0.07 | G2/M Arrest, Apoptosis | [1] |

| HepG2 | Hepatocellular | 4.2 – 11.9 | Apoptosis, ROS generation | [2] |

| DU145 | Prostate | ~1.09 - 8.2 | Growth Inhibition | [2] |

| B16 | Melanoma | 2.0 - 8.0 | Cytotoxicity | [2] |

| RPE-1 | Normal Epithelium | > 30.0 | Low Toxicity (Selectivity) | [1] |

Note: The selectivity index (SI) indicates the compound is significantly more toxic to cancer cells than normal cells, likely due to the higher dependence of cancer cells on NR4A1 for survival.

References

-

Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports. (2024). [Link]

-

Efficient Green Synthesis, Anticancer Activity, and Molecular Docking Studies of Indolemethanes Using a Bioglycerol-Based Carbon Sulfonic Acid Catalyst. ACS Omega. (2023). [Link]

-

Bis-indole derived nuclear receptor 4A1 (NR4A1) antagonists inhibit TGFβ-induced invasion of embryonal rhabdomyosarcoma cells. Oncotarget. (2014). [Link]

-

Bis-Indole Derivatives as Dual Nuclear Receptor 4A1 (NR4A1) and NR4A2 Ligands. Cancers. (2024). [Link]

Sources

Preliminary Cytotoxicity Profiling of Thiophene-Indole Scaffolds: A Technical Guide for Early-Stage Drug Discovery

Topic: Preliminary Cytotoxicity Studies of Thiophene-Indole Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The fusion of thiophene and indole moieties represents a privileged structural strategy in modern medicinal chemistry. These "hybrid" scaffolds are designed to exploit the bioisosteric properties of thiophene (mimicking phenyl rings with improved lipophilicity) and the DNA/protein-binding capabilities of the indole core.

Recent literature (2020–2025) identifies thiophene-indole derivatives as potent tubulin polymerization inhibitors , often targeting the colchicine-binding site to induce G2/M cell cycle arrest and apoptosis.[1] However, their high lipophilicity presents significant challenges in in vitro assays, where precipitation and solvent toxicity can mask true pharmacological potency.

This guide provides a rigorous, self-validating framework for conducting preliminary cytotoxicity studies on these compounds, moving beyond generic protocols to address the specific physicochemical behaviors of the thiophene-indole class.

Part 1: Chemical Rationale & Target Landscape

The Pharmacophore Strategy

The thiophene-indole hybrid is often designed to mimic natural antimitotic agents like Combretastatin A-4 (CA-4) .

-

The Indole: Acts as the anchor, often replacing the A-ring of CA-4, engaging in hydrogen bonding with residues like Asn329 or Ser178 in

-tubulin. -

The Thiophene: Serves as a lipophilic surrogate for the B-ring, enhancing membrane permeability and engaging in

- -

The Linker: A methine, carbonyl, or sulfide bridge restricts conformational freedom, locking the molecule in a bioactive configuration.

The Solubility Challenge

Thiophene-indoles are characteristically hydrophobic (cLogP often > 4.0). In aqueous cell culture media, they are prone to:

-

Micro-precipitation: Forming non-visible crystals that scatter light in optical assays (MTT/MTS), leading to false "high viability" readings.

-

Aggregation: Forming colloidal aggregates that sequester proteins non-specifically (Pan-Assay Interference Compounds or PAINS).

Strategic Imperative: Your assay design must include specific checkpoints to validate solubility before cytotoxicity endpoints are measured.

Part 2: Experimental Design & Workflow

The Screening Workflow

The following diagram outlines the critical path from compound synthesis to validated IC50 generation.

Caption: Validated workflow for lipophilic small molecules, emphasizing the critical precipitation check prior to hit selection.

Part 3: Core Cytotoxicity Protocols (MTT Assay)

The MTT assay is the industry standard for preliminary screening, but it requires modification for thiophene-indoles to avoid artifacts.

Reagents & Preparation

-

Stock Solution: Dissolve compounds in 100% sterile DMSO to a concentration of 20 mM . Vortex and sonicate if necessary. Store at -20°C.

-

Assay Medium: Prepare fresh RPMI-1640 or DMEM supplemented with 10% FBS.

-

Controls:

-

Positive: Doxorubicin (1 µM) or Combretastatin A-4 (50 nM).

-

Vehicle Control: 0.5% DMSO (v/v) in medium.[2] Crucial: This must match the highest DMSO concentration in your test wells.

-

Blank: Medium only (no cells).

-

Step-by-Step Methodology

Step 1: Cell Seeding

-

Seed tumor cells (e.g., HCT-116, MCF-7) at 3,000–5,000 cells/well in 96-well plates.

-

Expert Insight: Thiophene-indoles are often cytostatic (G2/M arrest) before they are cytotoxic. Lower seeding densities prevent contact inhibition from masking the compound's antiproliferative effect over a 72-hour incubation.

-

Incubate for 24 hours to allow attachment.

Step 2: Compound Addition (The Serial Dilution)

-

Do not add 100% DMSO stock directly to the wells.

-

Prepare a 2X working solution in culture medium.

-

Example: To achieve 10 µM final, dilute 20 mM stock 1:1000 in medium (20 µM, 0.1% DMSO).

-

-

Add 100 µL of 2X working solution to 100 µL of medium already in the wells.

-

Result: Final concentration 10 µM, Final DMSO 0.05%.

Step 3: The "Precipitation Check" (Validation)

-

Immediately after addition and again at 24 hours , examine high-concentration wells (50–100 µM) under a phase-contrast microscope (10x/20x).

-

Fail Condition: If needle-like crystals or dark aggregates are visible, the data from this concentration is invalid.

Step 4: Incubation & Readout

-

Incubate for 48 to 72 hours .

-

Add MTT reagent (0.5 mg/mL final) and incubate for 3–4 hours.

-

Solubilize formazan crystals using DMSO (100 µL/well).

-

Read Absorbance: 570 nm (signal) and 630 nm (background reference).

Part 4: Data Analysis & Interpretation

Quantitative Metrics

Summarize your findings using the following structure. Data should be reported as the mean ± SD of at least three independent experiments.

Table 1: Representative Cytotoxicity Profile (IC50 in µM)

| Compound ID | R1 (Indole) | R2 (Thiophene) | HCT-116 (Colon) | MCF-7 (Breast) | HUVEC (Normal) | SI (HCT-116) |

| TI-01 | H | 2-thienyl | 12.5 ± 1.2 | 15.8 ± 2.0 | >100 | >8.0 |

| TI-04 | 5-OMe | 3-bromo-2-thienyl | 0.8 ± 0.1 | 1.2 ± 0.3 | 25.4 ± 1.5 | 31.7 |

| TI-07 | 5-F | 2-thienyl | 4.5 ± 0.5 | 6.1 ± 0.8 | 12.0 ± 1.1 | 2.6 |

| CA-4 (Ctrl) | - | - | 0.005 ± 0.001 | 0.008 ± 0.002 | 0.050 ± 0.01 | 10.0 |

-

IC50: Concentration inhibiting 50% of cell growth.[3]

-

SI (Selectivity Index):

. An SI > 3 is generally considered a "hit"; SI > 10 is excellent.

Mechanistic Interpretation

If your thiophene-indole shows potent cytotoxicity (IC50 < 5 µM), the likely mechanism is tubulin destabilization. The following pathway illustrates the downstream consequences you should expect to validate in secondary assays.

Caption: Predicted Mechanism of Action (MOA) for thiophene-indole tubulin inhibitors.

Part 5: Troubleshooting & Expert Insights

The "False Potency" Trap

-

Issue: A compound shows IC50 < 1 µM but the dose-response curve is extremely steep (Hill slope > 5).

-

Cause: This often indicates solubility limit rather than kinetic inhibition. The compound precipitates, killing cells physically or starving them of nutrients.

-

Solution: Verify with a Live/Dead assay (Calcein AM/EthD-1) using fluorescence microscopy to visualize the cell morphology.

Optical Interference

-

Issue: Indole derivatives can oxidize to form colored quinoid species.

-

Solution: Always include "Compound Only" wells (Medium + Compound + MTT) without cells. If these wells turn purple/dark, the compound is reducing the MTT chemically. Switch to an ATP-based luminescence assay (CellTiter-Glo) which is less prone to chemical interference.

References

-

Al-Wahaibi, L. H., et al. (2023). "Design and Synthesis of Novel Thiophene-Indole Hybrids as Potential Anticancer Agents: In Vitro and In Silico Studies." Molecules. [Link][4][5][6]

-

Li, W., et al. (2022). "Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations." International Journal of Molecular Sciences. [Link]

-

Zhang, X., et al. (2025). "Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site." European Journal of Medicinal Chemistry. [Link]

-

Riss, T. L., et al. (2016). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual (NCBI). [Link]

Sources

- 1. Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Bioactivity of Bis(indolyl)methane Compounds

This guide provides an in-depth exploration of bioactive bis(indolyl)methane (BIM) compounds, from their initial discovery in natural sources to their isolation, synthesis, and diverse pharmacological activities. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical protocols with mechanistic insights to facilitate further research and application of this promising class of molecules.

Introduction: The Rise of a Privileged Scaffold

The bis(indolyl)methane scaffold, characterized by two indole units linked by a methylene bridge, is a recurring motif in a variety of bioactive natural products.[1][2] These compounds, first identified in both terrestrial and marine organisms, have garnered significant attention for their broad spectrum of pharmacological properties.[3][4] Naturally occurring BIMs such as arundine, vibrindole A, arsindoline A, and arsindoline B serve as foundational structures, inspiring the synthesis of a vast library of derivatives with enhanced biological activities.[5][6]

The therapeutic potential of BIMs is extensive, with demonstrated efficacy as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2][5] This has established the BIM core as a "privileged scaffold" in medicinal chemistry, a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide will systematically unpack the methodologies for identifying and isolating these compounds, detail synthetic strategies for their production and derivatization, and provide a comprehensive overview of their validated biological effects and mechanisms of action.

Part 1: Discovery and Isolation of Natural Bis(indolyl)methanes

The journey to harnessing the therapeutic potential of BIMs begins with their discovery in and isolation from natural sources. These compounds are predominantly found as secondary metabolites in a range of organisms, from cruciferous plants to marine bacteria.[4][6]

Natural Sources of Bis(indolyl)methanes

Bis(indolyl)methane alkaloids are a significant class of bioactive natural products primarily discovered in marine organisms.[4] For instance, arsindoline A and B, vibrindole A, arundine, and trisindoline have been isolated from marine bacteria.[4] The related compound, streptindole, was notably sourced from Streptococcus faecium found in human feces.[4] Beyond the marine environment, terrestrial plants, particularly those of the Cruciferae family (e.g., broccoli, cabbage), are a well-known source of indole-3-carbinol, a precursor that metabolizes into 3,3'-diindolylmethane (DIM) in the acidic environment of the stomach.[7]

Extraction and Isolation Workflow

The isolation of BIMs from their natural matrices is a multi-step process that requires careful optimization to ensure the preservation of the compounds' integrity and bioactivity. The general workflow involves extraction, fractionation, and purification.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. LiO t Bu-promoted synthesis of bis(3-indolyl)methanes by the alkylation of indoles with alcohols under air - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07115D [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Polyaromatic Bis(indolyl)methane Derivatives with Antiproliferative and Antiparasitic Activity [mdpi.com]

- 6. Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Methodological & Application

"optimized protocol for the synthesis of 3,3'-(2-thienylmethylene)bis(2-methyl-1H-indole)"

Application Note: High-Efficiency Synthesis of 3,3'-(2-thienylmethylene)bis(2-methyl-1H-indole)

Executive Summary

This Application Note details an optimized, scalable protocol for the synthesis of 3,3'-(2-thienylmethylene)bis(2-methyl-1H-indole) . This compound belongs to the class of bis(indolyl)methanes (BIMs), which are pharmacologically significant scaffolds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

While traditional methods utilize acetic acid reflux or expensive metal triflates, this guide presents a Molecular Iodine (

Reaction Mechanism & Rationale

The formation of bis(indolyl)methanes proceeds via a double Friedel-Crafts alkylation. Understanding the intermediate stability is crucial for optimization.

Mechanistic Insight: The reaction is initiated by the activation of the thiophene-2-carboxaldehyde carbonyl group. The first nucleophilic attack by 2-methylindole yields an indolyl-methanol species (3-hydroxy intermediate). The critical rate-determining step is the dehydration of this intermediate to form a resonance-stabilized Azafulvenium salt . This highly electrophilic species is rapidly attacked by the second indole molecule to form the final BIM.[1]

Why Iodine? Molecular iodine acts as a mild Lewis acid. It effectively activates the carbonyl oxygen and, more importantly, facilitates the dehydration step to generate the azafulvenium ion without inducing polymerization of the acid-sensitive thiophene ring.

Figure 1: Mechanistic pathway highlighting the critical Azafulvenium intermediate.[1]

Catalyst Performance Comparison

The following table summarizes the optimization screening for this specific transformation. The Iodine/Ethanol system is chosen as the standard protocol due to the balance of speed and cost.[1]

| Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

| Iodine ( | Ethanol | RT | 15-30 | 94 | Best balance.[1] Simple workup. |

| Sulfamic Acid (15 mol%) | RT | 45 | 92 | Greenest method.[1] Slower filtration. | |

| Acetic Acid | None (Solvent) | Reflux | 120 | 75 | Traditional.[1] Hard to remove trace acid. |

| Solvent-free | MW (120°C) | 5 | 96 | Requires Microwave.[1][3] Expensive catalyst. |

Optimized Experimental Protocol

Method A: Iodine-Catalyzed Synthesis (Standard)

Recommended for general synthesis and high-throughput screening.[1]

Materials:

-

Thiophene-2-carboxaldehyde (1.0 equiv)[1]

-

Molecular Iodine (

) (10 mol%) -

Ethanol (Absolute or 95%)[1]

Step-by-Step Workflow:

-

Charge: In a 50 mL round-bottom flask, dissolve Thiophene-2-carboxaldehyde (1.0 mmol, 112 mg) and 2-Methylindole (2.0 mmol, 262 mg) in Ethanol (5 mL).

-

Catalyze: Add Molecular Iodine (0.1 mmol, 25 mg) to the stirring mixture at room temperature.

-

Observation: The solution typically darkens initially due to iodine but may lighten as the reaction proceeds.[1]

-

-

Monitor: Stir vigorously at room temperature. Monitor via TLC (Eluent: 20% Ethyl Acetate in Hexane).

-

Endpoint: Reaction is usually complete within 15–30 minutes. Look for the disappearance of the aldehyde spot.

-

-

Quench & Isolate:

-

Pour the reaction mixture into crushed ice/water (20 mL) containing a trace of sodium thiosulfate (to quench unreacted iodine).

-

A solid precipitate will form immediately.

-

-

Purification:

-

Filter the solid using a Büchner funnel.

-

Wash with cold water (

mL). -

Recrystallization: Dissolve the crude solid in hot Ethanol. Allow to cool slowly to RT, then refrigerate. Collect the pure crystals.

-

Method B: Sulfamic Acid Catalyzed (Green Alternative)

Recommended for eco-sensitive applications or scale-up where solvent toxicity is a concern.[1]

-

Mix reactants (2:1 ratio) in Water:Ethanol (1:1) .

-

Add Sulfamic Acid (15 mol%).

-

Stir at room temperature for 45–60 minutes.

-

The product precipitates out of the aqueous medium. Filter and wash with water.[3] The catalyst remains in the filtrate.

Workflow Visualization

Figure 2: Operational workflow for the Iodine-catalyzed synthesis.

Characterization & Quality Control

Target Molecule: 3,3'-(2-thienylmethylene)bis(2-methyl-1H-indole) Appearance: Pinkish-white to reddish solid (color depends on trace oxidation/acid traces).[1]

Expected Analytical Data:

-

Melting Point: 151–153°C (Note: verify experimentally as polymorphs exist).[1]

-

H NMR (400 MHz,

-

10.60 (br s, 2H, NH) – Disappears on

- 7.50 – 6.80 (m, 11H, Aromatic protons: Indole + Thiophene)

- 6.15 (s, 1H, Ar-CH-Ar) – Diagnostic Methine Bridge[1]

-

2.35 (s, 6H, Indole-

-

10.60 (br s, 2H, NH) – Disappears on

-

C NMR (100 MHz,

-

Distinct peaks at ~150 ppm (Thiophene C-2), ~135 ppm (Indole C-7a), ~35 ppm (Methine), ~12 ppm (Methyl).[1]

-

Troubleshooting Guide:

-

Product is Red/Pink: BIMs are acid-sensitive and can form colored salts (rosindoles) upon oxidation or acid exposure.[1] Wash thoroughly with alkaline water (bicarbonate) during filtration to ensure the solid is neutral.

-

Low Yield: Ensure the thiophene-2-carboxaldehyde is fresh. Aldehydes oxidize to carboxylic acids over time, which inhibits the reaction.[1] Distill the aldehyde if it is dark brown.

References

-

Iodine Catalysis: Ji, S.-J., Zhou, M.-F., Gu, D.-G., Wang, S.-Y., & Loh, T.-P. (2003).[1] Efficient and Clean Synthesis of Bis(indolyl)methanes in Ionic Liquids. Synlett, 2003(13), 2077–2079.[1] (Adapted methodology for Iodine/EtOH).

-

[1]

-

-

Sulfamic Acid (Green Method): Singh, P. R., Singh, D., & Samant, S. D. (2005).[1] Sulfamic acid: a mild, efficient, and cost-effective catalyst for the synthesis of bis(indolyl)methanes.[1] Synthetic Communications, 35(16), 2133-2138.[1]

-

[1]

-

-

Mechanism & Azafulvenium Ion: Shiri, M., Zolfigol, M. A., Kruger, H. G., & Tanbakouchian, Z. (2010).[1] Bis- and Trisindolylmethanes (BIMs and TIMs).[1][5] Chemical Reviews, 110(4), 2250–2293.[1]

-

Microwave/La(OTf)3 Comparison: Karthikeyan, G., Perumal, P. T. (2004).[1] Synthesis of bis(indolyl)methanes catalyzed by lanthanum triflate.[1][3] Synlett, 2004(12), 2265-2268.[1]

-

[1]

-

Sources

Streamlining the Synthesis of Bis(indolyl)methanes with Lewis Acid Catalysis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(indolyl)methanes (BIMs) are a critical class of heterocyclic compounds renowned for their wide-ranging pharmacological activities, including potent anti-cancer and antibacterial properties.[1][2] Their synthesis is a cornerstone of medicinal chemistry and drug development. The most common and efficient method for preparing BIMs involves the electrophilic substitution of indoles onto carbonyl compounds, a reaction significantly accelerated by acid catalysis.[3] This application note provides an in-depth guide to the use of Lewis acid catalysts in this transformation. We explore the underlying reaction mechanism, offer a comparative analysis of various Lewis acid systems, and present detailed, field-proven protocols for the synthesis of BIMs from both aldehydes and ketones. The focus is on providing researchers with the causal insights and practical steps needed to implement these powerful catalytic methods effectively.

Introduction: The Significance of Bis(indolyl)methanes

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[4] When two indole units are linked by a methylene bridge, the resulting bis(indolyl)methanes exhibit a remarkable enhancement and diversification of biological activity.[1] Found in natural sources like marine sponges and cruciferous vegetables, BIMs are recognized as promising candidates for the treatment of diseases such as breast cancer, and they possess significant antibacterial and anti-inflammatory activities.[3][4]

The synthesis of BIMs is typically achieved through a Friedel-Crafts alkylation reaction between two equivalents of an indole and one equivalent of a carbonyl compound (an aldehyde or ketone).[1] While this reaction can be promoted by both Brønsted and Lewis acids, Lewis acid catalysis offers distinct advantages, including milder reaction conditions, higher selectivity, and greater tolerance for a variety of functional groups, which are critical for the synthesis of complex drug candidates.[5][6] A diverse array of Lewis acids, from simple metal halides like NiSO₄ and InCl₃ to more complex organometallics like lanthanide triflates, have been successfully employed, making this a versatile and powerful synthetic strategy.[4][7][8]

The Catalytic Mechanism: A Rationale for Reactivity

The efficacy of Lewis acid catalysts in BIM synthesis stems from their ability to activate the carbonyl substrate, transforming it into a potent electrophile. The reaction proceeds through a well-established, multi-step mechanism.

Causality Behind the Mechanism:

-

Carbonyl Activation: The Lewis acid (LA) reversibly coordinates with the lone pair of electrons on the carbonyl oxygen. This withdrawal of electron density makes the carbonyl carbon significantly more electron-deficient and thus highly susceptible to nucleophilic attack.

-

First Nucleophilic Attack: The indole ring, being electron-rich, acts as the nucleophile. The C3 position, the most nucleophilic site, attacks the activated carbonyl carbon. This step forms a key intermediate, an indolylcarbinol, with the Lewis acid still coordinated.

-

Formation of the Key Electrophile: The Lewis acid facilitates the elimination of the hydroxyl group as a water molecule. This dehydration step is crucial as it generates a highly stabilized and reactive azafulvenium cation. This cation is the key electrophile that engages the second indole molecule.

-

Second Nucleophilic Attack: A second molecule of indole attacks the electrophilic carbon of the azafulvenium intermediate. This final carbon-carbon bond formation, followed by deprotonation, regenerates the aromaticity of the indole ring and yields the final bis(indolyl)methane product. Water is the only theoretical byproduct of this efficient catalytic cycle.[9]

Caption: The catalytic cycle for BIM synthesis.

A Comparative Guide to Common Lewis Acid Catalysts

The choice of Lewis acid can significantly impact reaction efficiency, substrate scope, and experimental conditions. Researchers can select a catalyst based on factors like cost, moisture sensitivity, and the electronic nature of the substrates.

| Catalyst Class | Examples | Typical Loading | Key Advantages & Field Insights |

| Metal Halides | InCl₃, FeCl₃, ZnCl₂, CuBr₂, NiSO₄·6H₂O[4][7] | 5-15 mol% | Highly cost-effective and readily available. NiSO₄ is notably moisture-tolerant and reusable, making it excellent for general screening and scale-up.[4] Some, like AlCl₃, can be moisture-sensitive. |

| Metal Triflates | Sc(OTf)₃, La(OTf)₃, Dy(OTf)₃, In(OTf)₃[8][10] | 1-5 mol% | Often exhibit superior catalytic activity at lower loadings. Lanthanide triflates are famously water-stable, allowing for reactions in protic or aqueous solvent systems.[11] They are the catalysts of choice for sensitive substrates. |

| Boron-Based | B(C₆F₅)₃, Triethylborane (TEB)[9][12] | 5-10 mol% | Exceptionally strong Lewis acids capable of activating less reactive carbonyls, such as ketones, to form BIMs with sterically hindered all-carbon quaternary centers.[9] |

| Heterogeneous | Zeolites, Clays, Supported Catalysts[10][13] | Varies (wt%) | Offer significant advantages in terms of catalyst recovery and recyclability, aligning with green chemistry principles. Product purification is often simplified as the catalyst can be filtered off. |

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps and expected outcomes for researchers.

General Considerations:

-

Reagent Quality: Use analytical grade solvents and ensure indoles and carbonyl compounds are pure. Aldehydes, in particular, should be checked for oxidation to carboxylic acids.

-

Reaction Monitoring: Progress can be easily monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/petroleum ether (e.g., 1:9 v/v).[4] The product spot is typically much less polar than the indole starting material.

Caption: A standard workflow for BIM synthesis.

Protocol 1: General Synthesis from an Aldehyde using Nickel(II) Sulfate

This protocol is adapted from a robust and environmentally friendly procedure using a readily available, moisture-tolerant catalyst.[4]

Materials:

-

Indole (2.0 mmol, 234 mg)

-

Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

-

Nickel(II) Sulfate Hexahydrate (NiSO₄·6H₂O) (0.1 mmol, 26 mg)

-

Ethanol (C₂H₅OH) (5 mL)

-

Round-bottom flask (25 mL) with magnetic stir bar

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-

To a 25 mL round-bottom flask, add the indole (234 mg), the selected aromatic aldehyde (1.0 mmol), and NiSO₄·6H₂O (26 mg).[4]

-

Add ethanol (5 mL) to the flask.

-

Stir the mixture magnetically at room temperature.

-

Monitor the reaction's progress using TLC every 15-20 minutes. The reaction is typically complete within 10-60 minutes, depending on the aldehyde.[4]

-

Upon completion, pour the reaction mixture onto crushed ice (approx. 20 g) in a beaker.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Dry the crude product. For most aromatic aldehydes, this solid is of high purity. If necessary, further purify by recrystallization from an ethanol/water mixture.

Expected Outcome: This procedure typically affords the desired bis(indolyl)methane in excellent yields (often >90%) as a crystalline solid.[4] The catalyst's reusability can also be tested by recovering it from the aqueous filtrate.[4]

Protocol 2: Synthesis of a Quaternary Center BIM from a Ketone using B(C₆F₅)₃

This protocol addresses the more challenging synthesis of BIMs from ketones, yielding a sterically hindered all-carbon quaternary center, a valuable motif in complex molecules.[9]

Materials:

-

Indole (1.0 mmol, 117 mg)

-

Ketone (e.g., Acetophenone) (0.5 mmol)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 26 mg)

-

Dichloromethane (CH₂Cl₂) (2 mL), anhydrous

-

Schlenk flask or oven-dried vial with magnetic stir bar and inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

-

To an oven-dried Schlenk flask under an inert atmosphere, add B(C₆F₅)₃ (26 mg).

-

Add anhydrous dichloromethane (2 mL) and stir to dissolve the catalyst.

-

Add the indole (117 mg) followed by the ketone (0.5 mmol).

-

Seal the flask and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Reactions with ketones are slower than with aldehydes and may require several hours to 24 hours.[9]

-

Upon completion, concentrate the reaction mixture directly under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure product.

Expected Outcome: This method provides access to a diverse array of bis(indolyl)methanes bearing all-carbon quaternary centers in good to excellent yields.[9] The use of an inert atmosphere is recommended due to the higher Lewis acidity and sensitivity of the catalyst.

Troubleshooting

-

Low Yield or No Reaction:

-

Cause: Inactive catalyst (moisture for sensitive LA), poor quality aldehyde, or insufficient reaction time.

-

Solution: Use an anhydrous solvent and inert atmosphere for sensitive catalysts. Check the purity of the aldehyde. Allow the reaction to run longer, or consider gentle heating (40-50 °C). Increase catalyst loading slightly (e.g., from 5 mol% to 10 mol%).

-

-

Formation of Side Products:

-

Cause: Overly harsh conditions or a highly reactive substrate can lead to polymerization or formation of tris(indolyl)methanes.

-

Solution: Perform the reaction at a lower temperature (e.g., 0 °C to RT). Use a milder Lewis acid. Ensure the stoichiometry (2:1 indole to carbonyl) is accurate.

-

-

Difficult Purification:

-

Cause: Streaking on TLC plate, product oiling out instead of crystallizing.

-

Solution: If the product is basic, a silica gel column can be washed with a triethylamine/hexane solution before loading. If the product fails to crystallize, attempt purification via column chromatography or trituration with a non-polar solvent like hexanes.

-

Conclusion

The Lewis acid-catalyzed synthesis of bis(indolyl)methanes is a highly efficient, versatile, and scalable method that is indispensable for medicinal chemistry and drug discovery. By understanding the underlying catalytic mechanism and the distinct advantages of different Lewis acid classes, researchers can rationally select the optimal conditions for their specific synthetic targets. The protocols provided herein serve as a robust starting point for the preparation of a wide variety of biologically active BIMs, from simple structures derived from aldehydes to complex quaternary centers derived from ketones.

References

-

Lee, S. O., Choi, J., Kook, S., & Lee, S. Y. (2020). Lewis acid-catalyzed double addition of indoles to ketones: synthesis of bis(indolyl)methanes with all-carbon quaternary centers. Organic & Biomolecular Chemistry, 18(42), 8615-8619. [Link]

-

Thong-On, A., Sookpaiboon, T., Tuntisuntipong, K., & Chairoungdua, A. (2021). Green Synthesis of Bis(indolyl)methanes Catalysed by Salicylic Acid. Chiang Mai Journal of Science, 48(4), 1011-1025. [Link]

-

Ali, F., Khan, K. M., Salar, U., Chigurupati, S., & Tazzin, M. (2018). Synthesis of Bis(indolyl)methanes Using Hyper-Cross-Linked Polyaromatic Spheres Decorated with Bromomethyl Groups as Efficient and Recyclable Catalysts. ACS Omega, 3(2), 2390-2398. [Link]

-

Patil, V. D., Sutar, N. R., & Patil, K. P. (2016). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Journal of Chemical and Pharmaceutical Research, 8(8), 608-613. [Link]

-

Karmakar, B., Nayak, A., Chowdhury, B., & Banerji, J. (2011). A new, convenient and high yielding procedure for the preparation of bis(indolyl)methanes in glycerol by the electrophilic substitution reaction of indole with aldehydes. ResearchGate. [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2007). Synthesis of bis(indolyl)methanes under catalyst-free and solvent-free conditions. Cogent Chemistry, 2(1), 1-8. [Link]

-

Kolagkis, P. X., Galathri, E. M., & Kokotos, C. G. (2024). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journal of Organic Chemistry, 20, 386-427. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10583-10594. [Link]

-

Ji, S. J., Zhou, M. F., Gu, D. G., Jiang, Z. Q., & Loh, T. P. (2003). Efficient Synthesis of Bis(indolyl)methanes Catalyzed by Lewis Acids in Ionic Liquids. Synlett, 2003(13), 2077-2079. [Link]

-

Merinos, J., Ruíz, H., López, Y., Lima, S., & Lima, S. R. (2015). Synthesis of bis(indolyl)methanes catalyzed by triethylborane. ResearchGate. [Link]

-

Deshmukh, S. N., Ingle, R. D., Kawade, D. S., & Chavan, H. V. (2017). La (OTf)3: An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions. Journal of Pharmaceutical and Chemical Sciences, 1(1), 13-16. [Link]

-

Deshmukh, S. N., Ingle, R. D., Kawade, D. S., & Chavan, H. V. (2017). La (OTf)3: An efficient catalyst for green synthesis of bis (Indolyl)methanes under solvent free conditions. Allied Academies. [Link]

-

Valizadeh, H., & Shomali, A. (2015). Synthesis of Bisindolylmethanes and Their Cytotoxicity Properties. Molecules, 20(8), 13612-13624. [Link]

-

Lee, S. O., Choi, J., Kook, S., & Lee, S. Y. (2020). Lewis acid-catalyzed double addition of indoles to ketones: synthesis of bis(indolyl)methanes with all-carbon quaternary centers. Semantic Scholar. [Link]

-

Zhang, A. J., & Li, S. (2016). Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin. Molecules, 21(10), 1374. [Link]

-

Sharma, A., Kumar, V., & Singh, B. (2024). “Acid-catalyzed” Synthesis of bis(indolyl)methanes. Bentham Science. [Link]

-

Chen, C. T., Kuo, J. H., Li, C. H., Barhate, N. B., Hon, S. W., Li, T. W., & Chao, S. D. (2002). RuCl3·3H2O Catalyzed Reactions: Facile Synthesis of Bis(indolyl)methanes under Mild Conditions. Molecules, 7(10), 735-745. [Link]

-

Kumar, G., Kumar, R., & Kumar, D. (2024). Regioselective C3Alkylation of Indoles for the Synthesis of Bis(indolyl)methanes and 3-Styryl Indoles. The Journal of Organic Chemistry. [Link]

-

Zhang, Y., Wang, Y., Dai, L., & Zhang, W. (2019). Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatalyst. ResearchGate. [Link]

-

Merinos, J., Ruíz, H., López, Y., Lima, S., & Lima, S. R. (2015). Synthesis of Bis(indolyl)methanes Catalyzed by Triethylborane. Letters in Organic Chemistry, 12(5), 332-336. [Link]

-

Pasha, M. A., & Jayashankara, V. P. (2007). An operationally simple and green method for the synthesis of a wide range of bis(indolyl)methanes... ResearchGate. [Link]

-

Guesmi, A., Nsib, M. F., & Bonelli, B. (2022). Magnetic Aerogels for Room-Temperature Catalytic Production of Bis(indolyl)methane Derivatives. Molecules, 27(19), 6561. [Link]

-

Meshram, H. M., Reddy, P. N., Reddy, P. R., & Yadav, J. S. (2006). An efficient synthesis of bis(indolyl)methanes and evaluation of their antimicrobial activities. Bioorganic & Medicinal Chemistry Letters, 16(16), 4340-4343. [Link]

-

Wikipedia. (2023). Lanthanide trifluoromethanesulfonates. Wikipedia. [Link]

-

Mohammadi, A. A., & Keshvari, M. (2013). Compared performance of various catalysts in bis (indolyl) methane synthesis of 4-ClC6H4CHO. ResearchGate. [Link]

-

Magesh, C. J., Nagarajan, R., & Perumal, P. T. (2004). Bronsted acid-catalyzed mechanism for the synthesis of bis(indolyl)methanes. ResearchGate. [Link]

-

Park, S., & Kim, S. (2012). Transition Metal Chlorides Are Lewis Acids toward Terminal Chloride Attached to Late Transition Metals. ResearchGate. [Link]

-

Nguyen, T. T. H., Nguyen, T. A., & Le, T. S. (2021). Efficient synthesis of bis(indolyl)methanes by the alkylation of indoles with alcohols using heterogeneous CuFe2O4 catalyst. Vietnam Journal of Catalysis and Adsorption, 10(3), 11-16. [Link]

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. Efficient synthesis of bis(indolyl)methanes by the alkylation of indoles with alcohols using heterogeneous CuFe 2 O 4 catalyst | Vietnam Journal of Catalysis and Adsorption [jca.edu.vn]

- 3. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]

- 4. jocpr.com [jocpr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. alliedacademies.org [alliedacademies.org]

- 9. Lewis acid-catalyzed double addition of indoles to ketones: synthesis of bis(indolyl)methanes with all-carbon quaternary centers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 12. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

"column chromatography purification of 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-"

Application Note & Protocol

High-Purity Isolation of 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-] via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the bis-indole derivative, 1H-Indole, 3,3'-(2-thienylmethylene)bis[2-methyl-]. Bis(indolyl)methanes (BIMs) are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] Achieving high purity is paramount for accurate downstream biological assays and drug development studies. This guide details a robust methodology using normal-phase flash column chromatography, from initial method development on Thin Layer Chromatography (TLC) to a step-by-step automated flash purification protocol. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for similar non-polar to moderately polar heterocyclic compounds.

Principle of Separation: Normal-Phase Chromatography

The purification strategy hinges on the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase.[2][3]

-

Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar functional groups of the analyte molecules.

-

Mobile Phase: A non-polar solvent system, typically a mixture of a hydrocarbon (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate), is used to carry the sample through the column.

-